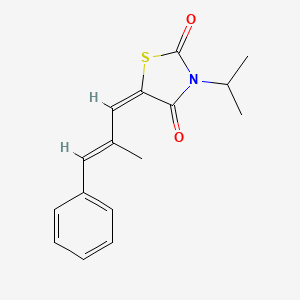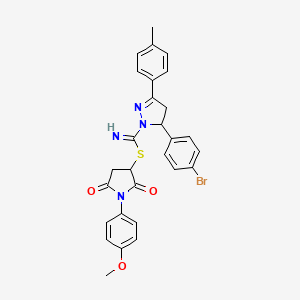![molecular formula C21H18Cl2N2O3S B5202571 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide](/img/structure/B5202571.png)
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Applications De Recherche Scientifique
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer cells. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. Inflammation and autoimmune disorders are also potential therapeutic applications for 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Mécanisme D'action
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide is a selective inhibitor of the IKK complex, which is involved in the activation of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, cell proliferation, and apoptosis. Inhibition of the IKK complex by 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide prevents the phosphorylation and degradation of IκB, which is an inhibitor of NF-κB. This results in the inhibition of NF-κB activation and downstream signaling pathways.
Biochemical and Physiological Effects:
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer research, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to inhibit the invasion and migration of cancer cells. Inflammation and autoimmune disorders are also potential therapeutic applications for 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has several advantages and limitations for lab experiments. One advantage is that 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide is a selective inhibitor of the IKK complex, which allows for the specific inhibition of the NF-κB pathway. In addition, 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has been shown to have low toxicity in vitro and in vivo. One limitation is that 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has poor solubility in aqueous solutions, which can make it difficult to work with in lab experiments. Another limitation is that 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. One direction is the optimization of the synthesis method to improve the yield and solubility of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. Another direction is the development of more potent and selective inhibitors of the IKK complex. In addition, further research is needed to fully understand the potential therapeutic applications of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide in cancer, inflammation, and autoimmune disorders. Finally, the development of drug delivery systems for 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide could improve its therapeutic potential by increasing its bioavailability and half-life in vivo.
Méthodes De Synthèse
The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide involves several steps, starting with the reaction of 2,5-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-benzyl-N-methylsulfonylamine to form the benzyl(methylsulfonyl)amide intermediate. This intermediate is then reacted with 2,5-dichloroaniline in the presence of a base to form 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide. The overall yield of this synthesis method is approximately 15%.
Propriétés
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O3S/c1-29(27,28)25(14-15-5-3-2-4-6-15)18-10-7-16(8-11-18)21(26)24-20-13-17(22)9-12-19(20)23/h2-13H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJMCFDEDJYWRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dichlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5202515.png)



![1-cycloheptyl-5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5202539.png)


![1-(2-furylmethyl)-5-[4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202553.png)

![allyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5202557.png)
![1-[4-(2,5-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B5202577.png)
![3-{[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5202590.png)
![1-(4-chloro-3-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5202591.png)